molecular formula C15H13F3N2OS B5782692 N-[2-(METHYLSULFANYL)PHENYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA

N-[2-(METHYLSULFANYL)PHENYL]-N'-[2-(TRIFLUOROMETHYL)PHENYL]UREA

Cat. No.: B5782692
M. Wt: 326.3 g/mol
InChI Key: FBKSTQVELZLEKK-UHFFFAOYSA-N
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Description

N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA is an organic compound characterized by the presence of both a methylsulfanyl group and a trifluoromethyl group attached to a phenyl ring, connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 2-(methylsulfanyl)aniline with 2-(trifluoromethyl)phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from room temperature to reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and ensure consistent product quality. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(METHYLSULFANYL)PHENYL]UREA: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-[2-(TRIFLUOROMETHYL)PHENYL]UREA: Lacks the methylsulfanyl group, which may affect its reactivity and interactions with biological targets.

Uniqueness

N-[2-(METHYLSULFANYL)PHENYL]-N’-[2-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the presence of both the methylsulfanyl and trifluoromethyl groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups in a single molecule can enhance its reactivity and specificity in various applications.

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2OS/c1-22-13-9-5-4-8-12(13)20-14(21)19-11-7-3-2-6-10(11)15(16,17)18/h2-9H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKSTQVELZLEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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